Perylene-3-boronic acid pinacol ester synthesis protocol
Perylene-3-boronic acid pinacol ester synthesis protocol
An In-Depth Technical Guide to the Synthesis of Perylene-3-boronic acid Pinacol Ester
This guide provides a comprehensive protocol for the synthesis of perylene-3-boronic acid pinacol ester, a key intermediate for the development of advanced organic electronic materials and fluorescent probes. The intended audience includes researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. The synthesis is presented as a two-step process, beginning with the bromination of perylene to yield 3-bromoperylene, followed by a palladium-catalyzed Miyaura borylation to afford the final product.
Synthesis Overview
The overall synthetic pathway involves two primary transformations: the electrophilic bromination of the perylene core followed by a palladium-catalyzed cross-coupling reaction to install the boronic acid pinacol ester group.
Caption: Overall workflow for the synthesis of perylene-3-boronic acid pinacol ester.
Step 1: Synthesis of 3-Bromoperylene
The initial step is the selective monobromination of perylene using N-bromosuccinimide (NBS) as the brominating agent.
Reaction Scheme:
Perylene + NBS → 3-Bromoperylene + Succinimide
Experimental Protocol
This protocol is adapted from established procedures for the bromination of perylene.[1]
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Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane (CH₂Cl₂) in a suitable reaction flask. Stir the solution for 5 minutes at room temperature until the perylene is completely dissolved.[1]
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Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide (NBS) to the solution.[1]
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Allow the reaction mixture to stir at room temperature overnight.[1]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a solvent system of dichloromethane:hexane (1:1 v/v) to elute the product.[1]
-
Collect the fractions containing the desired product and concentrate the solvent under reduced pressure to obtain 3-bromoperylene as a yellow crystalline solid.[1]
Data Presentation: Reactants for Step 1
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Perylene | C₂₀H₁₂ | 252.31 | 3.0 g | 11.89 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 2.11 g | 11.85 | 1.1[1] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 700 mL | - | Solvent |
Characterization of 3-Bromoperylene
The structure of the product can be confirmed by ¹H-NMR and mass spectrometry.[1]
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Yield: ~90%[1]
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¹H-NMR (400MHz, CDCl₃) δ: 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H).[1]
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ESI-MS (C₂₀H₁₁Br): Calculated: 330.00; Measured: 331.9 [M+H]⁺.[1]
Step 2: Synthesis of Perylene-3-boronic acid Pinacol Ester
This step employs a Miyaura borylation, a palladium-catalyzed cross-coupling reaction between 3-bromoperylene and bis(pinacolato)diboron (B₂pin₂).[2][3][4]
Reaction Scheme:
3-Bromoperylene + B₂pin₂ ---(Pd Catalyst, Base)--> Perylene-3-boronic acid pinacol ester
Experimental Protocol
This protocol is a generalized procedure based on standard Miyaura borylation conditions.[2][3][5]
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To an oven-dried Schlenk flask, add 3-bromoperylene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq.).[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane or DMSO as the solvent via syringe.[2]
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Data Presentation: Reagents for Step 2
| Compound | Formula | MW ( g/mol ) | Role | Equivalents |
| 3-Bromoperylene | C₂₀H₁₁Br | 331.21 | Starting Material | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | 1.1 - 1.5 |
| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst | 0.01 - 0.05 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base | 2.0 - 3.0 |
| 1,4-Dioxane / DMSO | C₄H₈O₂ / C₂H₆OS | - | Solvent | - |
Miyaura Borylation Catalytic Cycle
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[3][4]
References
- 1. 3-BroMoperylene synthesis - chemicalbook [chemicalbook.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
